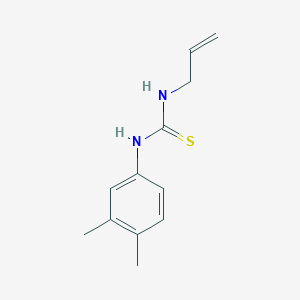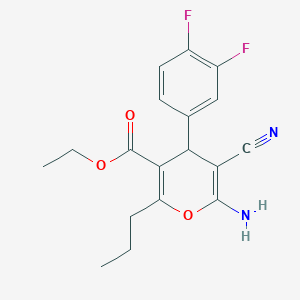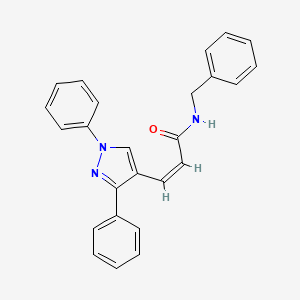![molecular formula C21H23BrN2OS B4976300 (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)
(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone, also known as THP-1, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone exerts its biological effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and cell survival. (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This results in the inhibition of the expression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a dose-dependent manner. (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has also been found to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has been found to have potential as a treatment for neurodegenerative diseases, due to its ability to inhibit the aggregation of amyloid-beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the NF-κB signaling pathway and its role in inflammation and cancer. However, one limitation of (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is that it is a synthetic compound and may not accurately reflect the biological effects of natural compounds. In addition, (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone may have off-target effects that need to be carefully considered in experimental design.
Zukünftige Richtungen
There are several future directions for the study of (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone. One area of interest is the development of analogs with improved potency and selectivity. Another area of interest is the study of (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone in combination with other drugs, such as chemotherapeutic agents, to enhance its anti-cancer effects. Finally, the study of (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone in animal models of neurodegenerative diseases may provide insight into its potential as a therapeutic agent for these conditions.
Conclusion:
In conclusion, (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone is a synthetic compound that has been extensively studied for its anti-inflammatory and anti-cancer properties. It inhibits the NF-κB signaling pathway, resulting in the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells. (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has potential as a treatment for neurodegenerative diseases, due to its ability to inhibit the aggregation of amyloid-beta peptides. Further research is needed to fully understand the potential of (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone as a therapeutic agent.
Synthesemethoden
The synthesis of (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone involves a multistep process that starts with the reaction of 4-bromobenzaldehyde with heptanal to form the corresponding benzylidene heptanal. This compound is then reacted with thiophene-2-carboxylic acid to form the thienopyridine intermediate, which is subsequently treated with ammonia to form the final product, (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. (3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone has also been found to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.
Eigenschaften
IUPAC Name |
(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2OS/c1-2-3-4-5-6-7-16-12-13-17-18(23)20(26-21(17)24-16)19(25)14-8-10-15(22)11-9-14/h8-13H,2-7,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVSKPTVTFPSMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4976222.png)
![4-(4-bromophenyl)-6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4976230.png)
![N-[(cyclopentylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B4976233.png)

![2-[5-(3-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4976246.png)




![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,2-diphenylacetamide](/img/structure/B4976306.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)

![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)
